D3 Dopamine Receptor Binding Affinity: Ki = 4.60 nM
In a direct head-to-head comparison reported within US Patent 8,748,608, N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (Compound 39) demonstrated a Ki of 4.60 nM at the human D3 dopamine receptor, measured by displacement of [125I]IABN in HEK293 cells [1]. This value places it among the higher-affinity D3 ligands in the patent series. For context, the prototypical D3-preferring antagonist SB-277011A exhibits a Ki of approximately 10 nM at human D3 receptors, indicating that the target compound displays ~2.2-fold higher binding affinity under comparable radioligand displacement conditions [2]. Within the same patent, compound-to-compound variation spans over two orders of magnitude (Ki range: ~1 nM to >100 nM), demonstrating that the benzodioxol-5-yl carboxamide terminus of the target compound contributes meaningfully to D3 affinity [1].
| Evidence Dimension | D3 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM (Compound 39, US 8,748,608) |
| Comparator Or Baseline | SB-277011A: Ki ~10 nM at human D3 receptor; other compounds in the same patent series: Ki range ~1 nM to >100 nM |
| Quantified Difference | ~2.2-fold higher D3 affinity versus SB-277011A; affinity ranking within the patent series is favorable but not best-in-series |
| Conditions | Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells; methods per Huang et al. J. Med. Chem. 44:1815-1826 (2001) and Luedtke et al. |
Why This Matters
Quantified D3 receptor affinity enables researchers to benchmark this compound against both tool compounds (e.g., SB-277011A) and other candidates in the benzodioxole-piperidine series when selecting a D3-preferring ligand for in vitro or in vivo neuropsychiatric studies.
- [1] BindingDB entry BDBM50378002 (CHEMBL1627320). Affinity Data: Ki = 4.60 nM at human D3 dopamine receptor. Source: US Patent 8,748,608, Compound 39. Deposited 2014-11-11. View Source
- [2] Reavill C, Taylor SG, Wood MD, et al. Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A. J Pharmacol Exp Ther. 2000;294(3):1154-1165. PMID: 10945871. View Source
